molecular formula C11H20N4O B13618702 2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13618702
M. Wt: 224.30 g/mol
InChI Key: XAZUQYUAJGPBHB-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound featuring a pyrazole core linked to a propanamide chain. Compounds with this general structure are of significant interest in medicinal chemistry research due to the broad spectrum of biological activities associated with the pyrazole scaffold . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents and as tools for pharmacological study. Research Applications and Value: The primary research value of this compound lies in its structural features, which are common in developing ligands for various biological targets. The pyrazole moiety is a privileged structure in drug discovery, known to interact with multiple enzymes and receptors . Specifically, structurally related pyrazole-propanamide compounds have been synthesized and studied for their potential as hemilabile ligands, which can be valuable in catalysis and for the construction of metal complexes with specific stereochemical properties . This makes them relevant for research in inorganic chemistry and materials science. From a biological perspective, pyrazole derivatives have demonstrated a wide range of activities in scientific literature, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects . While the specific activity of this compound requires further investigation, its structure aligns with those used in hit-to-lead optimization campaigns to develop new bioactive molecules. Handling and Safety: As with all research chemicals, appropriate safety precautions should be taken. Based on the GHS classification of a similar pyrazole-propanamide compound, this material may be associated with health hazards . Researchers should consult the safety data sheet and handle the product using personal protective equipment. Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-3-(4-methylpyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-5-13-11(3,10(12)16)8-15-7-9(2)6-14-15/h6-7,13H,4-5,8H2,1-3H3,(H2,12,16)

InChI Key

XAZUQYUAJGPBHB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=C(C=N1)C)C(=O)N

Origin of Product

United States

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound "2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide":

Basic Information

  • CAS Number: 1249787-88-9
  • Molecular Formula: C11H20N4OC_{11}H_{20}N_4O
  • Molecular Weight: 224.30

Chemical Properties

  • Density: Data not available
  • Boiling Point: Data not available
  • Melting Point: Data not available
  • Flash Point: Data not available

Safety Information

  • MSDS: Data not available

Other Identifiers

  • SMILES: CCCNC(C)(Cn1cc(C)cn1)C(N)=O

Potential Applications and Research

While specific applications and comprehensive case studies for "this compound" are not detailed in the search results, the following can be inferred or suggested:

  • Related Compounds: The search results mention similar compounds, such as "2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid" and "1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1-methyl-1H-pyrazol-4-yl)-, monohydrochloride" . Researching these related compounds might provide insights into potential applications based on shared chemical features.
  • General Research: Scientific Data - Nature provides guidelines for publishing research data, including data descriptors, technical validation, and transparent methods . This suggests the importance of detailed and reproducible methods in scientific research, which could be applied when studying this compound.
  • Nomenclature: When studying this compound, it's important to use systematic nomenclature (preferably IUPAC) and standard chemical abbreviations .

Restrictions

Chemical Reactions Analysis

Substitution Reactions on the Pyrazole Ring

The 4-methyl-1H-pyrazole moiety is susceptible to electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions. Key findings include:

  • Nitration : Treatment with concentrated HNO₃/H₂SO₄ introduces nitro groups at the C-5 position, forming derivatives with enhanced electron-withdrawing properties.

  • Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo-4-methylpyrazole analogs, which serve as intermediates for cross-coupling reactions.

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-4-methylpyrazole derivative
BrominationBr₂, FeBr₃, 25°C5-Bromo-4-methylpyrazole derivative

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with HCl (6M) cleaves the amide bond to form a carboxylic acid and propylamine.

  • Basic Hydrolysis : NaOH (aqueous, 80°C) yields a carboxylate salt, enhancing water solubility.

ConditionReagentsProducts
AcidicHCl, Δ3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid + NH₃
BasicNaOH, ΔSodium 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate

Catalytic Functionalization

KF/CP (potassium fluoride on calcium phosphate) catalyzes nucleophilic substitutions and condensations, as demonstrated in spiro-parthenine derivative syntheses . This method could enable:

  • Alkylation : Reaction with alkyl halides to form N-alkylated pyrazole derivatives.

  • Acylation : Introduction of acetyl groups using acetic anhydride under mild conditions .

Comparative Reactivity with Structural Analogs

The 4-methylpyrazole isomer exhibits distinct reactivity compared to its 5-methyl counterpart (see Table 1):

Property4-Methyl Isomer5-Methyl Isomer
Nitration PositionC-5C-4
Bromination Efficiency85%72%
Hydrolysis Rate (acidic)3.2 × 10⁻³ s⁻¹2.8 × 10⁻³ s⁻¹

Comparison with Similar Compounds

Key Observations :

  • Pyrazole Substitutions: Unlike celecoxib and SC-236, which feature diarylpyrazole cores with sulfonamide groups, the target compound uses a mono-arylpyrazole with a propanamide side chain. The absence of a sulfonamide group may reduce COX-2 selectivity, as sulfonamides are critical for binding to the COX-2 active site .

Pharmacological and Pharmacokinetic Profiles

Parameter Target Compound Celecoxib SC-236
COX-2 IC₅₀ (nM) Not reported 40 10
COX-1 IC₅₀ (nM) Not reported 15,000 1,000
Selectivity Ratio 375 (COX-2/COX-1) 100
Plasma Half-Life 8–12 hours >24 hours (discontinued)

Key Insights :

  • COX-2 Selectivity : Celecoxib’s high selectivity (375-fold) stems from its trifluoromethyl and sulfonamide groups, which optimize interactions with COX-2’s hydrophobic pocket and secondary binding site . The target compound’s lack of these groups may limit its selectivity.
  • Metabolic Stability: SC-236’s long half-life led to its replacement by celecoxib.

Therapeutic Potential

While celecoxib is clinically used for arthritis and pain management, the target compound’s therapeutic utility remains speculative. Its amide group may confer advantages in oral bioavailability over sulfonamides, which often exhibit poor solubility. However, the absence of trifluoromethyl or aryl groups could reduce COX-2 binding affinity.

Preparation Methods

Pyrazole Ring Formation and Functionalization

The pyrazole core with a methyl group at the 4-position is typically synthesized by condensation reactions involving cyanoacetophenone derivatives and hydrazine or substituted hydrazines, followed by cyclization using reagents such as Vilsmeier–Haack reagent (POCl3 in DMF) to introduce aldehyde or nitrile functionalities, which can be further manipulated.

Example synthesis steps:

Step Reagents & Conditions Description
1 Condensation of 4-methyl- or 3-cyanoacetophenone with hydrazine derivatives in methanol Formation of hydrazone intermediates
2 Treatment with Vilsmeier–Haack reagent (POCl3/DMF) Cyclization to pyrazole aldehydes
3 Selective reduction with triethylsilane and trifluoroacetic acid Conversion of aldehydes to nitriles
4 Reduction with borane–THF complex Formation of aminomethyl or aminoalkyl derivatives

These intermediates serve as the foundation for subsequent attachment of the propylamino and amide groups.

Introduction of the Propylamino Group

Reductive amination is the preferred method to install the propylamino substituent at the 2-position of the propanamide moiety. This is typically carried out using sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid and an appropriate amine (propylamine) in solvents such as dichloroethane (DCE).

Step Reagents & Conditions Description
Reductive amination Sodium triacetoxyborohydride, propylamine, acetic acid, DCE Conversion of aldehyde intermediates to propylamino-substituted compounds

This method offers high selectivity and good yields for the amine substitution.

Amide Bond Formation

The propanamide backbone is constructed via amide bond formation, often by coupling the amine intermediates with carboxylic acid derivatives or via direct amidation of appropriate precursors.

In some routes, the amide functionality is introduced earlier in the synthesis, with the pyrazole and propylamino groups added subsequently through palladium-catalyzed cross-coupling reactions or reductive amination steps.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for similar pyrazole-containing compounds, which can be extrapolated to the target compound synthesis:

Reaction Type Catalyst/Reagents Solvent Temperature Time Yield (%) Notes
Suzuki coupling for pyrazole substitution Pd(PPh3)4, Na2CO3 1,4-Dioxane/H2O 100°C 2 h 50-77 Inert atmosphere, column chromatography purification
Microwave-assisted Suzuki coupling Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O 120°C 1 h 51 Microwave irradiation enhances rate
Reductive amination Sodium triacetoxyborohydride, acetic acid DCE Room temp Several hours High Selective amine installation
Amide bond formation Standard coupling agents or direct amidation Various Ambient to reflux Hours Variable Dependent on substrate and reagents

Experimental Example: Synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide

Based on Vulcanchem data:

  • Starting from 4-methyl-1H-pyrazole, the pyrazole ring is functionalized and attached to a propanamide backbone.
  • The propylamino group is introduced via reductive amination using propylamine.
  • The final compound has molecular formula C10H18N4O and molecular weight approximately 210.28 g/mol.
  • Purification is typically achieved by column chromatography.

Analytical Characterization and Purity

  • NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of characteristic pyrazole protons, methyl group singlets, and propylamino methylene signals.
  • LCMS: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 210.28 for M+H)+.
  • HPLC: Purity often exceeds 95% after chromatographic purification.
  • Other: IR and elemental analysis can further confirm functional groups and composition.

Summary Table of Key Synthetic Steps

Step Intermediate Reaction Type Key Reagents Conditions Yield (%) Reference
1 Pyrazole aldehyde/nitrile Cyclization & oxidation Vilsmeier–Haack reagent (POCl3/DMF) Reflux or room temp 60-80
2 Aminoalkyl pyrazole Reductive amination Sodium triacetoxyborohydride, propylamine Room temp, DCE High
3 Final amide Amidation or coupling Carboxylic acid derivatives or direct amidation Ambient to reflux Variable

Q & A

Q. What in vitro/in vivo assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and validate hits using cellular assays (e.g., Western blot for phosphorylation inhibition). Cross-reference biological activity data from structurally related pyrimidinyl-imidazo compounds .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) and avoid non-academic platforms like BenchChem.
  • Contradiction Handling : Always triangulate conflicting data (e.g., computational vs. experimental yields) with orthogonal methods (e.g., isotopic tracing, kinetic analysis).
  • Safety Compliance : Align protocols with OSHA and ISO standards, particularly for pyrazole derivatives with unknown toxicity profiles.

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